molecular formula C12H21N3O2 B3023525 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide CAS No. 1008079-89-7

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Cat. No. B3023525
CAS RN: 1008079-89-7
M. Wt: 239.31 g/mol
InChI Key: BXEYMHGLINHOKZ-UHFFFAOYSA-N
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Description

The compound 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, with various substitutions on the piperidine ring leading to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can vary based on the desired substitution pattern on the piperidine ring. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives involves multiple steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in a moderate yield of 23% . Another example is the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which was optimized to afford the product in 53% overall yield from 4-aminopyridine and N,N'-carbonyldiimidazole . These methods demonstrate the complexity and the need for optimization in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as single-crystal X-ray analysis, which can reveal polymorphic crystalline forms and different hydrogen-bonding networks . Additionally, density functional theory (DFT) calculations can be used to determine the optimal molecular structure and compare it with experimental data . These analyses are crucial for understanding the molecular geometry and potential interactions of the compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, the hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts has been shown to yield products with high enantioselectivity . The introduction of specific substituents can also influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperidine ring. For instance, the introduction of a triazine heterocycle has been found essential for high potency and selectivity in soluble epoxide hydrolase inhibitors . The presence of specific functional groups can also affect the pharmacokinetic profile and in vivo efficacy, as seen in TRPM8 antagonists .

Mechanism of Action

Target of Action

The primary target of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is the Gag-Pol polyprotein in HIV-2 . This protein plays a crucial role in the life cycle of the HIV-2 virus, being involved in the assembly and maturation of the virus.

Mode of Action

It is known that the compound interacts with this protein, potentially altering its function and thus inhibiting the replication of the hiv-2 virus .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of the HIV-2 virus. By interacting with the Gag-Pol polyprotein, the compound may disrupt the assembly and maturation of the virus, thereby inhibiting its replication .

Result of Action

The molecular and cellular effects of this compound’s action are related to its potential inhibitory effect on the replication of the HIV-2 virus. By interacting with the Gag-Pol polyprotein, the compound may disrupt the assembly and maturation of the virus, leading to a decrease in the number of viable viral particles .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Piperidine-2-carbonyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-(piperidine-2-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-4-7-15(8-5-9)12(17)10-3-1-2-6-14-10/h9-10,14H,1-8H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYMHGLINHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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